

Enthalpy of Formation of the 1-Butyl Radical: A Technical Guide

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Compound of Interest

Compound Name: *1-Butyl radical*

CAS No.: 2492-36-6

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the standard enthalpy of formation (ΔH_f°) for the **1-butyl radical** (n-butyl radical). It is designed to be a resource for researchers and professionals who require accurate thermochemical data for reaction modeling, kinetic analysis, and understanding reaction mechanisms in fields such as combustion, atmospheric chemistry, and materials science. This document summarizes key quantitative data, details relevant experimental and computational methodologies, and provides a logical workflow for the determination of this important thermodynamic property.

Data on the Enthalpy of Formation of the 1-Butyl Radical

The enthalpy of formation of the **1-butyl radical** has been determined through various experimental and computational methods. The table below summarizes the reported values. It is important to note that experimental values are often considered more reliable, though computational methods provide valuable insights and can be used when experimental data is unavailable.

Enthalpy of Formation (kcal/mol)	Enthalpy of Formation (kJ/mol)	Method	Source
18.1 ± 0.6	75.7 ± 2.5	Monoenergetic Electron Impact	Holmes & Lossing (1982)[1]
-16.75	-70.08	Joback Method (Computational)	Cheméo[2]

Note: The significant discrepancy between the experimental and the Joback method value highlights the importance of using experimentally validated data for critical applications. The Joback method is a group-contribution estimation method and can have large errors for radical species.

Experimental and Computational Protocols

The determination of the enthalpy of formation for a transient species like the **1-butyl radical** requires specialized techniques. Below are detailed overviews of the primary experimental and computational methodologies employed.

Experimental Methodologies

1. Mass Spectrometry Techniques

Mass spectrometry is a cornerstone for the study of free radicals and their thermochemistry.[3] [4][5][6] The general principle involves generating the radical, ionizing it, and then measuring its appearance energy, which can be related to the enthalpy of formation.[4]

- Electron Impact (EI) Mass Spectrometry: This technique involves bombarding a precursor molecule with electrons of controlled energy.[1]
 - Precursor Selection: A suitable precursor molecule is chosen that, upon fragmentation, yields the desired radical and a well-characterized counter-ion. For the **1-butyl radical**, precursors like n-butylamine or 2,2-dimethyl-3-butanol have been used.[1]
 - Radical Generation and Ionization: The precursor is introduced into the ion source of a mass spectrometer. The energy of the electron beam is varied, and the minimum energy

required to observe the ion corresponding to the **1-butyl radical** (the appearance energy, AE) is measured.

- Enthalpy Calculation: The enthalpy of formation of the radical ($\Delta H_f^\circ(\text{R}\cdot)$) is calculated using the following equation:

$$\Delta H_f^\circ(\text{R}\cdot) = \text{AE}(\text{R}^+) - \Delta H_f^\circ(\text{M}) + \Delta H_f^\circ(\text{N}^+)$$

where $\text{AE}(\text{R}^+)$ is the appearance energy of the radical cation, $\Delta H_f^\circ(\text{M})$ is the known enthalpy of formation of the precursor molecule, and $\Delta H_f^\circ(\text{N}^+)$ is the known enthalpy of formation of the neutral fragment.

- Photoionization Mass Spectrometry (PIMS): This method is similar to EI-MS but uses photons of well-defined energy (often from a synchrotron source) to ionize the precursor molecule or the radical itself.[7][8][9] This can offer higher energy resolution and precision. The **1-butyl radical** can be generated by flash pyrolysis of a suitable precursor, such as an organic nitrite, before being ionized.[8]

2. Photoelectron Spectroscopy

Photoelectron spectroscopy measures the ionization energies of molecules and radicals.[10] By combining the ionization energy (IE) of the radical with the enthalpy of formation of the corresponding cation, the enthalpy of formation of the radical can be determined.

- Radical Generation: The **1-butyl radical** is produced, for example, by pyrolysis of a precursor.
- Ionization: The radical is irradiated with high-energy photons, causing the ejection of an electron.
- Analysis: The kinetic energy of the ejected electrons is measured. The difference between the photon energy and the electron's kinetic energy gives the ionization energy of the radical.
- Enthalpy Calculation: $\Delta H_f^\circ(\text{R}\cdot) = \Delta H_f^\circ(\text{R}^+) - \text{IE}(\text{R}\cdot)$.

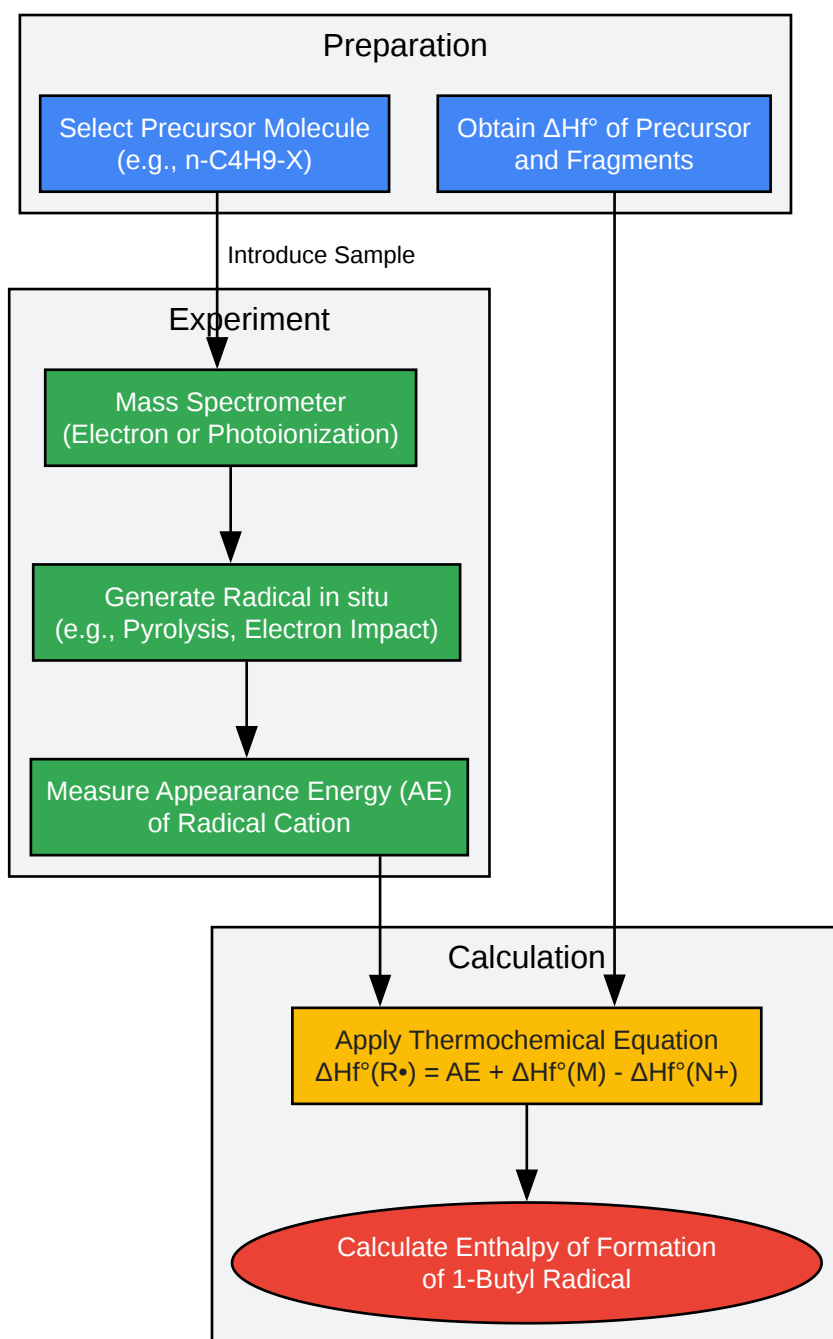
Computational Chemistry Methods

Ab initio and Density Functional Theory (DFT) calculations are powerful tools for estimating the enthalpies of formation of radicals.[11][12][13]

- High-Level Ab Initio Methods (e.g., G3, CBS-QB3): These are composite methods that approximate a very high-level of theory by combining calculations at different levels of theory and basis sets.[11] They are generally considered to provide good accuracy for thermochemical data. The calculation typically involves:
 - Optimizing the geometry of the radical.
 - Calculating the vibrational frequencies to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.
 - Calculating the total electronic energy at a very high level of theory.
 - The enthalpy of formation is then determined using atomization or isodesmic reaction schemes.
- Density Functional Theory (DFT): Methods like B3LYP are widely used due to their computational efficiency.[11][13] While generally less accurate than high-level ab initio methods for absolute enthalpies, they can be very effective, especially when used with isodesmic reactions, which help in error cancellation.

Workflow for Determining Radical Enthalpy of Formation

The following diagram illustrates a generalized workflow for the experimental determination of the enthalpy of formation of a radical species like the **1-butyl radical** using mass spectrometry.



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Caption: Workflow for determining the enthalpy of formation of a radical.

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